molecular formula C8H17N B13126763 1-Cyclobutyl-2-methylpropan-1-amine

1-Cyclobutyl-2-methylpropan-1-amine

Cat. No.: B13126763
M. Wt: 127.23 g/mol
InChI Key: SHVVTJKUEPSFSW-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-methylpropan-1-amine is an organic compound with the molecular formula C8H17N It is a cycloalkane derivative, characterized by a cyclobutyl ring attached to a 2-methylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2-methylpropan-1-amine typically involves the reaction of cyclobutylmethyl bromide with 2-methylpropan-1-amine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitro compounds using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Amine oxides, nitro compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-Cyclobutyl-2-methylpropan-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

    Cyclobutylamine: Similar structure but lacks the 2-methylpropan-1-amine group.

    2-Methylpropan-1-amine: Lacks the cyclobutyl ring.

    Cyclobutylmethylamine: Similar structure but with a different substitution pattern.

Uniqueness: 1-Cyclobutyl-2-methylpropan-1-amine is unique due to the presence of both the cyclobutyl ring and the 2-methylpropan-1-amine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

1-cyclobutyl-2-methylpropan-1-amine

InChI

InChI=1S/C8H17N/c1-6(2)8(9)7-4-3-5-7/h6-8H,3-5,9H2,1-2H3

InChI Key

SHVVTJKUEPSFSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CCC1)N

Origin of Product

United States

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